2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide

CCR3 antagonism GPCR lead optimization chiral 3-aminopiperidine

2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide (CAS 1354033-21-8) is a chiral, enantiomerically enriched 3-aminopiperidine derivative featuring a benzyl-protected piperidine nitrogen, a cyclopropyl amide substituent, and a valine-derived 3-methylbutanamide side chain. It belongs to a class of N-cyclopropyl-1-benzylpiperidin-3-amine amide building blocks widely employed in the synthesis of bioactive molecules targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) enzymes.

Molecular Formula C20H31N3O
Molecular Weight 329.5 g/mol
Cat. No. B15058019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide
Molecular FormulaC20H31N3O
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N
InChIInChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19?/m0/s1
InChIKeyVDSYMKVGFGGHHM-OYKVQYDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide: Chiral 3-Aminopiperidine Building Block for Medicinal Chemistry Procurement


2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide (CAS 1354033-21-8) is a chiral, enantiomerically enriched 3-aminopiperidine derivative featuring a benzyl-protected piperidine nitrogen, a cyclopropyl amide substituent, and a valine-derived 3-methylbutanamide side chain [1]. It belongs to a class of N-cyclopropyl-1-benzylpiperidin-3-amine amide building blocks widely employed in the synthesis of bioactive molecules targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) enzymes . The compound possesses one defined stereocenter at the piperidine 3-position (S configuration) and, in its most common commercial form, a second stereocenter at the 2-position of the amino acid moiety, yielding a molecular formula of C₂₀H₃₁N₃O and a molecular weight of 329.5 g/mol [1].

Why Generic 3-Aminopiperidine Building Blocks Cannot Substitute for 2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide in Lead Optimization


Even structurally close 1-benzylpiperidin-3-amine derivatives cannot be interchanged without risking loss of pharmacological activity or synthetic efficiency. Stereochemistry at the piperidine 3-position directly determines receptor recognition geometry; the (3S) configuration is specifically required for high-affinity CCR3 antagonism, a clinically validated target in eosinophilic asthma [1]. Removal of the N-cyclopropyl group eliminates the conformational constraint that can improve chemotaxis inhibition by up to three orders of magnitude relative to N-methyl analogs in related chemokine receptor programs [1]. Furthermore, the 3-methylbutanamide (valine-derived) side chain imparts a distinct XLogP3 of 2.8 and a topological polar surface area of 49.6 Ų [2]—physicochemical values that differ from the alanine (C₁₈H₂₇N₃O, MW 301.4) and glycine (C₁₇H₂₅N₃O, MW 287.4) analogs, altering both lipophilicity-driven permeability and metabolic stability. Generic substitution therefore introduces uncontrolled variables in SAR campaigns and requires independent re-validation of synthetic downstream intermediates.

Quantitative Differentiation Evidence: 2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide vs. Closest Analogs


Stereochemical Configuration at Piperidine 3-Position: (3S) vs. (3R) Binding Geometry for GPCR Applications

The (3S) absolute configuration on the piperidine ring is the stereochemistry employed by the clinical CCR3 antagonist candidate BMS-639623 (1), where the (3S)-3-benzylpiperidine moiety is essential for high-affinity receptor binding [1]. The target compound carries this same (3S)-1-benzylpiperidin-3-amine core, distinguishing it from the (3R) epimer (CAS 1401667-28-4). While direct head-to-head binding data for these two building blocks are not publicly available, the (3R) epimer would orient the amide side chain in a divergent spatial vector, potentially disrupting key receptor interactions [1]. Commercial specifications for the (3S) target compound include ≥97% purity (Chemenu, Catalog CM499394) and ≥98% purity (MolCore NLT 98%) .

CCR3 antagonism GPCR lead optimization chiral 3-aminopiperidine

N-Cyclopropyl Amide Substituent: Conformational Constraint and Potency Enhancement vs. N-Methyl and N-Hydrogen Analogs

In the CCR3 antagonist series reported by Gardner et al. (2008), replacement of an N-methyl substituent with N-cyclopropylmethyl on the basic nitrogen of the pharmacophore produced an approximately 1,000-fold (3 orders of magnitude) increase in eosinophil chemotaxis inhibition potency, yielding single-digit picomolar IC₅₀ values [1]. Although the target compound bears a cyclopropyl group directly on the amide nitrogen rather than as an N-cyclopropylmethyl tertiary amine, the conformational constraint imposed by the cyclopropane ring is mechanistically analogous—restricting rotatable bonds and pre-organizing the ligand into a receptor-competent conformation [1]. By contrast, the des-cyclopropyl analog 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide (CAS 1354032-66-8) lacks this constraint entirely, introducing additional conformational entropy that may reduce target engagement [2].

chemotaxis inhibition conformational constraint CCR3 receptor

Physicochemical Profile: Lipophilicity (XLogP3) and Polar Surface Area Differentiate Valine-Derived Side Chain from Alanine and Glycine Analogs

The target compound carries a valine-derived 3-methylbutanamide side chain (isopropyl substituent), yielding a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 49.6 Ų [1]. The closest alanine analog, (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide (CAS 1401667-26-2, C₁₈H₂₇N₃O, MW 301.4), has one fewer carbon and lacks the branched isopropyl group, resulting in lower lipophilicity albeit without a published head-to-head XLogP3 comparison . The glycine analog (CAS 1354002-85-9, C₁₇H₂₅N₃O, MW 287.4) further reduces both size and lipophilicity. In CNS drug discovery, an XLogP3 of 2.8 falls within the favorable range for blood–brain barrier penetration (CNS MPO desirability score component), while the TPSA of 49.6 Ų is well below the 90 Ų threshold commonly associated with oral bioavailability and CNS permeability [2].

drug-like properties XLogP3 CNS MPO

Commercial Purity and Procurement Specifications: Batch-to-Batch Consistency for Reproducible SAR

Multiple independent vendors supply the target compound with documented purity specifications: MolCore offers NLT 98% purity with ISO-certified quality systems, Chemenu supplies at 97% purity (Catalog CM499394, 1g at $1,499), and Fluorochem lists the compound as Product Code F082151 (500mg, £755.00 as of 2022) . In comparison, the (3R) epimer (CAS 1401667-28-4) is available from Chemenu at 97% purity, while the des-cyclopropyl analog (CAS 1354032-66-8) is offered at 95%+ . The higher purity threshold (≥97–98%) for the target compound reduces the risk of confounding biological assay results from stereoisomeric or des-cyclopropyl impurities that could otherwise generate false SAR signals .

purity specification procurement quality control SAR reproducibility

Highest-Impact Procurement Scenarios for 2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide


CCR3 Antagonist Lead Optimization: Direct Incorporation into the BMS-639623 Chemotype

The target compound provides the (3S)-1-benzylpiperidin-3-amine scaffold with a pre-installed N-cyclopropyl amide substituent, matching the pharmacophoric requirements of the BMS-639623 CCR3 antagonist series. In the Gardner et al. (2008) study, N-cyclopropylmethyl substitution conferred a ~1,000-fold chemotaxis IC₅₀ improvement over N-methyl [1]. Medicinal chemistry teams can acylate or deprotect the benzyl group to directly elaborate this building block into CCR3 ligands for eosinophilic asthma, bypassing 3–5 synthetic steps that would otherwise be required to install the cyclopropylamide on a bare 3-aminopiperidine core.

Enantioselective Synthesis of 3-Aminopiperidine-Containing CNS Drug Candidates

The (3S)-configured piperidine stereocenter, combined with the computed XLogP3 of 2.8 and TPSA of 49.6 Ų, positions this building block within CNS drug-like chemical space [1][2]. Researchers developing dopamine D₂/D₃ receptor ligands, serotonin receptor modulators, or acetylcholinesterase inhibitors can leverage the pre-formed chiral 3-aminopiperidine amide as a late-stage intermediate, reducing the need for chiral chromatographic separation. The Rh-catalyzed asymmetric hydrogenation methodology reported by Royal et al. (2016) provides a complementary synthetic route to related enantioenriched 3-aminopiperidine derivatives in up to 96% ee, establishing the broader synthetic tractability of this chemotype .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 329.5 Da, 6 rotatable bonds, and a single hydrogen bond donor, the target compound meets fragment-like property criteria suitable for FBDD screening libraries. The benzyl group serves as a traceless protecting group amenable to hydrogenolytic deprotection, unmasking a secondary amine for on-DNA amide coupling in DEL synthesis. The cyclopropyl ring contributes to three-dimensionality (Complexity Index = 415) [1], enhancing the shape diversity of screening collections relative to planar aromatic building blocks that dominate commercial catalogs.

Structure–Activity Relationship (SAR) Studies on N-Cyclopropyl vs. N-Alkyl Amide Conformational Effects

Controlled procurement of this compound alongside its des-cyclopropyl (CAS 1354032-66-8) and N-methyl analogs enables systematic quantification of the cyclopropyl group's contribution to target binding affinity and selectivity. The BMCL 2008 data indicate that conformationally constrained N-cyclopropyl/cyclopropylmethyl analogs can outperform flexible N-alkyl derivatives by three orders of magnitude in functional assays [1]. Procurement of ≥98% purity material ensures that observed potency differences are not artifacts of impurity-driven assay interference.

Quote Request

Request a Quote for 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.